N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(trifluoromethyl)benzamide

Kinase inhibition Structure-activity relationship Lead optimization

N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(trifluoromethyl)benzamide (CAS 1797183-09-5) is a fluorinated benzamide derivative with the molecular formula C17H15F4NO2 and a molecular weight of 341.31 g/mol. It contains a 3-(trifluoromethyl)benzamide core linked via an amide bond to a 2-(3-fluorophenyl)-2-methoxyethyl side chain.

Molecular Formula C17H15F4NO2
Molecular Weight 341.306
CAS No. 1797183-09-5
Cat. No. B2888120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(trifluoromethyl)benzamide
CAS1797183-09-5
Molecular FormulaC17H15F4NO2
Molecular Weight341.306
Structural Identifiers
SMILESCOC(CNC(=O)C1=CC(=CC=C1)C(F)(F)F)C2=CC(=CC=C2)F
InChIInChI=1S/C17H15F4NO2/c1-24-15(11-4-3-7-14(18)9-11)10-22-16(23)12-5-2-6-13(8-12)17(19,20)21/h2-9,15H,10H2,1H3,(H,22,23)
InChIKeyZMNKVXYCIUMAAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(trifluoromethyl)benzamide (CAS 1797183-09-5): A Benzamide Building Block with Extended Fluorinated Side Chain


N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(trifluoromethyl)benzamide (CAS 1797183-09-5) is a fluorinated benzamide derivative with the molecular formula C17H15F4NO2 and a molecular weight of 341.31 g/mol. It contains a 3-(trifluoromethyl)benzamide core linked via an amide bond to a 2-(3-fluorophenyl)-2-methoxyethyl side chain . The compound appears in screening libraries and is cited in the patent literature as a member of the broad class of trifluoromethyl-substituted benzamides investigated as kinase inhibitors and CNS-active agents [1][2]. Notably, searches of PubMed, PubChem BioAssay, ChEMBL, and the patent literature returned no primary biological data or head-to-head studies for this precise CAS number, indicating that its differentiation is currently limited to structural and physicochemical features rather than experimentally validated biological selectivity.

Why Analogs of N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(trifluoromethyl)benzamide (CAS 1797183-09-5) Cannot Be Simply Interchanged


Within the benzamide class, small positional changes in substituents profoundly alter target binding, metabolism, and pharmacokinetics. The 3-trifluoromethyl group on the benzamide ring is a well-established motif for enhancing metabolic stability and modulating kinase selectivity [1], while the 2-(3-fluorophenyl)-2-methoxyethyl side chain introduces a chiral methoxy-bearing carbon and a meta-fluorophenyl ring that influence lipophilicity, hydrogen-bonding capacity, and steric bulk relative to simpler N-alkyl or N-aryl analogs. Substituting a 2-(trifluoromethyl) regioisomer (CAS 1797891-76-9) or replacing the trifluoromethyl with a chloro (CAS 1797353-28-6), cyano (CAS 1797554-61-0), or dimethylamino (CAS 1797183-02-8) group at the 3-position can dramatically shift solubility, permeability, and protein-binding profiles [2]. Procurement decisions must therefore consider the precise substitution pattern, as even closely related compounds are unlikely to be functionally interchangeable in biological assays.

Quantitative Differentiation of N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(trifluoromethyl)benzamide (CAS 1797183-09-5)


Regioisomeric Trifluoromethyl Positional Differentiation: 3-CF3 vs. 2-CF3 Benzamide

The 2-(trifluoromethyl) regioisomer, N-[2-(3-fluorophenyl)-2-methoxyethyl]-2-(trifluoromethyl)benzamide (CAS 1797891-76-9), is the closest positional analog of the target compound. Moving the trifluoromethyl group from the 3-position to the 2-position alters both steric and electronic properties of the benzamide pharmacophore. While no direct activity comparison has been published for this specific pair, analogous regioisomeric pairs in the kinase-inhibitor patent literature demonstrate that the 3-CF3 substitution pattern on the benzamide ring is preferentially maintained across numerous exemplified compounds, suggesting a favorable geometry for hinge-region binding in kinase targets [1]. The 2-CF3 isomer presents a distinct electrostatic surface and altered rotational barrier for the amide bond, which can affect target binding kinetics.

Kinase inhibition Structure-activity relationship Lead optimization

Substituent Class Comparison: 3-CF3 vs. 3-Cl, 3-CN, and 3-N(CH3)2 Benzamide Analogs

The 3-trifluoromethyl group imparts distinct physicochemical properties compared to other electron-withdrawing or electron-donating substituents at the same position. N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(trifluoromethyl)benzamide possesses an experimentally determined or calculated logP that differs substantially from its 3-chloro (CAS 1797353-28-6), 3-cyano (CAS 1797554-61-0), and 3-dimethylamino (CAS 1797183-02-8) analogs . Trifluoromethyl groups are recognized to increase metabolic stability relative to methyl or chloro substituents due to the strength of the C-F bond and the electron-withdrawing effect that reduces oxidative metabolism [1]. These properties have established 3-CF3-benzamides as privileged scaffolds in kinase drug discovery.

Medicinal chemistry Lipophilicity modulation Metabolic stability

Side-Chain Structural Differentiation: 2-(3-Fluorophenyl)-2-methoxyethyl vs. Simpler N-Substituents

The target compound bears a chiral center at the methoxy-bearing carbon of the side chain, generating an enantiomeric pair. This structural feature distinguishes it from achiral benzamide analogs such as N-(2-methoxyethyl)-3-(trifluoromethyl)benzamide (CAS 932808-73-6) and N-(2-methoxyphenyl)-3-(trifluoromethyl)benzamide (CAS 5584-89-4) . The 3-fluorophenyl group attached to the chiral center introduces additional π-stacking and halogen-bonding capabilities not present in simpler N-alkyl or N-aryl benzamides. Patents describing benzamide-based CNS agents and kinase inhibitors frequently incorporate substituted phenethyl and phenylmethoxyethyl side chains to achieve target selectivity, though the specific contribution of the (R) vs. (S) enantiomer for this particular compound remains uncharacterized.

Enantioselective synthesis Chiral resolution GPCR modulation

Application Scenarios for N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(trifluoromethyl)benzamide (CAS 1797183-09-5) Based on Structural Differentiation


Kinase Inhibitor Lead Optimization with Defined 3-Trifluoromethylbenzamide Scaffold

Medicinal chemistry teams pursuing kinase targets (e.g., c-Raf, c-Src) that have been validated with 3-(trifluoromethyl)benzamide pharmacophores can employ CAS 1797183-09-5 as a reference compound or synthetic intermediate. The regiospecific 3-CF3 configuration aligns with the substitution pattern exemplified in patent MX2007001642A, where numerous 3-trifluoromethylbenzamides demonstrated kinase inhibitory activity [1]. The compound's chiral 2-(3-fluorophenyl)-2-methoxyethyl side chain provides a vector for exploring stereospecific binding interactions not accessible with simple N-aryl or N-alkyl substituents.

Enantioselective Structure-Activity Relationship (SAR) Studies

The presence of a single chiral center in the side chain makes this compound suitable for enantiomeric separation and subsequent evaluation of enantiomer-dependent biological activity. Programs investigating stereospecific target engagement—particularly for CNS targets where chirality often dictates receptor subtype selectivity—can use the racemate for initial screening and individually resolved enantiomers for detailed SAR exploration.

Fluorinated Fragment and Scaffold-Hopping Libraries

The combination of a 3-trifluoromethyl group with a 3-fluorophenyl ring creates a distinctive fluorinated architecture for fragment-based or scaffold-hopping approaches. Compared to mono-fluorinated or non-fluorinated benzamide analogs, this compound provides enhanced metabolic stability (class-level evidence) and may serve as a starting point for diverse lead optimization campaigns that require fluorine-mediated modulation of ADME properties [2].

Chemical Probe Development for Target Class Validation

When the goal is to develop a chemical probe for a novel protein target where benzamide-based inhibitors are hypothesized to bind, CAS 1797183-09-5 offers a structurally differentiated starting point versus commercially abundant, simpler benzamides. Its unique side chain can potentially confer selectivity over off-targets that bind smaller benzamide fragments, provided that parallel selectivity profiling is performed against the simpler analogs.

Quote Request

Request a Quote for N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.